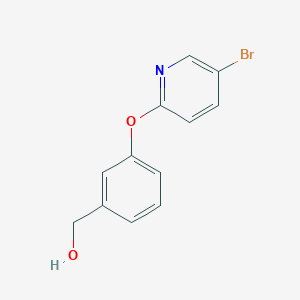

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol

Descripción

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is an organic compound that features a bromopyridine moiety linked to a phenylmethanol group via an ether linkage

Propiedades

Fórmula molecular |

C12H10BrNO2 |

|---|---|

Peso molecular |

280.12 g/mol |

Nombre IUPAC |

[3-(5-bromopyridin-2-yl)oxyphenyl]methanol |

InChI |

InChI=1S/C12H10BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-7,15H,8H2 |

Clave InChI |

ONMWKEMOOLJQOB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine-2-ol and 3-hydroxybenzyl alcohol.

Etherification Reaction: The 5-bromopyridine-2-ol is reacted with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol.

Industrial Production Methods

While specific industrial production methods for (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like ethanol or acetonitrile.

Major Products Formed

Oxidation: Formation of (3-((5-Bromopyridin-2-yl)oxy)phenyl)aldehyde or (3-((5-Bromopyridin-2-yl)oxy)benzoic acid.

Reduction: Formation of (3-((5-Pyridin-2-yl)oxy)phenyl)methanol.

Substitution: Formation of (3-((5-Aminopyridin-2-yl)oxy)phenyl)methanol or (3-((5-Thiopyridin-2-yl)oxy)phenyl)methanol.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol exhibit promising anticancer properties. The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Case Study:

A comparative study highlighted that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, an IC50 value of approximately 50 µM was observed against MCF-7 breast cancer cells, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The structure of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol suggests potential antimicrobial properties. Compounds with similar functional groups have been reported to exhibit antibacterial and antifungal effects.

Research Findings:

A study investigating the antimicrobial properties of halogenated phenolic compounds found that the presence of bromine significantly enhances antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Immunomodulation

Research has shown that derivatives of this compound may act as immunomodulators. They could potentially enhance the immune response against tumors or infectious agents by modulating immune checkpoints such as PD-L1.

Patents and Innovations:

A patent application (WO2018009505A1) describes the use of similar compounds for therapeutic purposes, focusing on their ability to treat PD-L1 related conditions, including various cancers and infectious diseases .

Drug Development

The unique chemical structure makes (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol a candidate for further development into novel therapeutic agents. Its ability to cross biological membranes enhances its potential as an orally bioavailable drug.

Mecanismo De Acción

The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The bromopyridine moiety can interact with the active site of the target protein, while the phenylmethanol group can enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

- (3-((5-Chloropyridin-2-yl)oxy)phenyl)methanol

- (3-((5-Fluoropyridin-2-yl)oxy)phenyl)methanol

- (3-((5-Methylpyridin-2-yl)oxy)phenyl)methanol

Uniqueness

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, or methyl analogs.

Actividad Biológica

(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromopyridine moiety linked to a phenolic structure, which is significant for its interactions with biological targets. The presence of the bromine atom enhances reactivity and may influence binding affinity in biological systems due to halogen bonding capabilities.

The biological activity of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Interaction : It could bind to various receptors, potentially altering signaling pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives with pyridine and isoxazole rings have demonstrated significant antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA .

| Compound | MIC (μM) | Activity |

|---|---|---|

| (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol | TBD | Potential antibacterial activity |

| N-Alkyl-N-(pyridin-2-yl)hydroxylamine | 2.0 | Strong against Micrococcus luteus |

| Nitroimidazole-Oxazolidinone Conjugates | TBD | Synergistic against anaerobic pathogens |

Case Studies

- Antibacterial Studies : A study evaluated the antibacterial properties of various heterocyclic compounds similar to (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol. It was found that compounds with similar structures exhibited selective and potent antibacterial activity against Micrococcus luteus and moderate activity against MRSA .

- CNS Activity : Investigations into related compounds have shown that some derivatives exhibit good central nervous system (CNS) permeability, which is crucial for developing treatments for neurological disorders. The structural modifications in these compounds often lead to enhanced bioavailability and therapeutic efficacy .

In Vitro Studies

In vitro assays have been conducted to assess the inhibitory effects of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol on various enzymes. Preliminary results indicate that the compound may inhibit specific targets involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the bromopyridine and phenolic components can significantly affect biological activity. For example, substituents on the pyridine ring can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Q & A

Basic: What are the common synthetic routes for (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling reactions between bromopyridine derivatives and phenolic alcohols. For example:

- Step 1: Halogenation or functionalization of the pyridine ring (e.g., bromination at the 5-position) .

- Step 2: Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling to form the ether linkage between the pyridine and phenyl groups. Sodium hydride (NaH) in tetrahydrofuran (THF) is often used as a base to deprotonate the phenolic hydroxyl group .

- Step 3: Reduction of a carbonyl group (if present) to the alcohol using agents like NaBH₄ or LiAlH₄.

Characterization Methods:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methanol (-CH₂OH) group (δ ~4.5–5.0 ppm for -CH₂OH, δ ~50–60 ppm for the carbon) .

- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching bromine .

Basic: What spectroscopic techniques are used to confirm the structure, and what key signals indicate successful synthesis?

Answer:

- ¹H NMR:

- ¹³C NMR:

- The quaternary carbon attached to bromine (C-Br) resonates at δ ~110–120 ppm.

- The -CH₂OH carbon appears at δ ~60–65 ppm .

- X-ray Crystallography: Used to resolve bond angles and confirm spatial arrangement (e.g., O-C bond angles ~121° for the ether linkage) .

Advanced: How to optimize reaction conditions when low yields are observed in coupling reactions involving bromopyridine derivatives?

Answer:

Low yields in coupling steps (e.g., SNAr) may arise from poor leaving-group activation or steric hindrance. Optimization strategies include:

- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Temperature Control: Heating to 80–100°C accelerates aryl-ether formation but may require inert atmospheres to prevent degradation .

- Additives: Potassium persulfate (K₂S₂O₈) can act as an oxidizing agent to regenerate catalysts .

Advanced: How to address discrepancies between spectroscopic data and expected results in structural elucidation?

Answer:

Contradictory data (e.g., unexpected NMR splits or MS fragments) may indicate:

- Impurities: Purify via column chromatography (SiO₂, hexane/ethyl acetate gradients) or recrystallization .

- Tautomerism or Degradation: Monitor sample stability under ambient conditions. For example, methanol groups may oxidize to aldehydes over time; store samples at -20°C under nitrogen .

- Dynamic Effects: Variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Advanced: What strategies can be employed to enhance the compound's stability during prolonged reactions?

Answer:

- Temperature Control: Use cooling baths (0–5°C) to slow degradation of heat-sensitive intermediates .

- Inert Atmosphere: Conduct reactions under argon/nitrogen to prevent oxidation of the methanol group.

- Stabilizing Agents: Add antioxidants (e.g., BHT) or chelating agents (EDTA) to sequester metal ions that catalyze decomposition .

Advanced: How to design a multi-step synthesis pathway incorporating (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol as an intermediate for complex molecules?

Answer:

Example Pathway for Anticancer Agents:

Step 1: Synthesize (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol via SNAr coupling .

Step 2: Oxidize the methanol to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Step 3: Couple the acid with bioactive moieties (e.g., heterocycles) via amide bonds using EDC/HOBt .

Step 4: Evaluate biological activity via in vitro assays (e.g., IC₅₀ testing against cancer cell lines) .

Key Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.